molecular formula C6H10N2S B1646187 Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine CAS No. 63139-99-1

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine

Cat. No.: B1646187
CAS No.: 63139-99-1
M. Wt: 142.22 g/mol
InChI Key: UCMVXKFYBIYEDL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds vary, but they often interact with key enzymes or receptors in the body to exert their effects .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication . The exact pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

The solubility and molecular weight of a compound can influence its bioavailability . This compound has a molecular weight of 142.22 , which is within the range that is generally favorable for oral bioavailability.

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of a particular enzyme, the result might be a decrease in the production of a certain metabolite. If it interacts with DNA or RNA, it could potentially interfere with gene expression or protein synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For instance, certain enzymes or proteins that the compound interacts with might only be present or active under specific conditions.

Preparation Methods

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMVXKFYBIYEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296134
Record name N,2-Dimethyl-5-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63139-99-1
Record name N,2-Dimethyl-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63139-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2-Dimethyl-5-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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